molecular formula C13H23ClN4O B13851994 (2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol

(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol

Cat. No.: B13851994
M. Wt: 286.80 g/mol
InChI Key: SBFQZPXJGBALKB-ZJUUUORDSA-N
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Description

(2R,3S)-3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol is a chiral secondary alcohol featuring a 5-amino-6-chloropyrimidin-4-yl substituent attached to a nine-carbon aliphatic chain. Its stereochemistry is defined by the (2R,3S) configuration, which may influence biological activity and physicochemical properties. Key features include:

  • Hydrophobic backbone: The nonan-2-ol chain may enhance lipophilicity compared to shorter or cyclic analogs.
  • Hydrogen-bonding capacity: The hydroxyl group and pyrimidine-amino moiety enable interactions with biological targets.
  • Stereochemical complexity: The (2R,3S) configuration could dictate enantioselective interactions, as seen in related compounds .

Properties

Molecular Formula

C13H23ClN4O

Molecular Weight

286.80 g/mol

IUPAC Name

(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol

InChI

InChI=1S/C13H23ClN4O/c1-3-4-5-6-7-10(9(2)19)18-13-11(15)12(14)16-8-17-13/h8-10,19H,3-7,15H2,1-2H3,(H,16,17,18)/t9-,10+/m1/s1

InChI Key

SBFQZPXJGBALKB-ZJUUUORDSA-N

Isomeric SMILES

CCCCCC[C@@H]([C@@H](C)O)NC1=C(C(=NC=N1)Cl)N

Canonical SMILES

CCCCCCC(C(C)O)NC1=C(C(=NC=N1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common approach is to start with a chloropyrimidine derivative, which undergoes nucleophilic substitution with an amine to introduce the amino group. The resulting intermediate is then coupled with a nonanol derivative under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives.

Scientific Research Applications

(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrimidine ring may also participate in π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name & Structure Physical State Melting Point (°C) [α]D (c, solvent) Purity Key Spectral Data (HRMS/NMR)
(2R,3S)-3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol (hypothetical) Not reported Not reported Not reported N/A Predicted MW: ~357.84 g/mol
23f : Cyclohexanol derivative Brown oil N/A −7.0 (MeOH) 83% HRMS: m/z 413.1840 [M+H]+ (calc.)
23g : Cyclohexanol derivative Yellow crystals 182–183 +19.0 (MeOH) 90% HRMS: m/z 429.1789 [M+H]+ (calc.)
23h : Octahydrobenzofuran derivative Brown oil N/A −6.0 (MeOH) 86% HRMS: m/z 397.1643 [M+H]+ (calc.)
23c : Cyclopropane-diol derivative Not reported Not reported Not reported Not reported ¹H/¹³C NMR: δ 7.80 (s, NH), 5.20 (d, OH)

Key Observations :

  • Thermal Stability : Crystalline analogs like 23g exhibit higher melting points (182–183°C), likely due to rigid cyclic backbones and hydrogen-bonding networks. The oily consistency of 23f and 23h suggests weaker intermolecular forces, which the target compound may share due to its flexible chain.
  • Optical Activity : The (2R,3S) configuration of the target compound aligns with the stereochemical sensitivity observed in 23g ([α]D = +19.0) and 23f ([α]D = −7.0), where stereochemistry modulates biological interactions .

Biological Activity

The compound (2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol, often referred to in scientific literature by its chemical structure and CAS number (50619-38-0), has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound's molecular formula is C10H15ClN4O3C_{10}H_{15}ClN_{4}O_{3}, with a molecular weight of approximately 274.704 g/mol. It exhibits a density of 1.646 g/cm³ and a boiling point of 605.7°C at 760 mmHg. The structural formula indicates the presence of both amino and chloropyrimidine functional groups, which are critical for its biological interactions .

The biological activity of (2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The chloropyrimidine moiety is known to inhibit key enzymes involved in nucleotide synthesis, which can affect cell proliferation and survival.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, potentially through disruption of cell wall synthesis or inhibition of protein synthesis.
  • Antitumor Activity : Research indicates that the compound may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo.

Biological Activity Data Table

Biological Activity Effect Reference
Enzyme InhibitionInhibits nucleotide synthesis
AntimicrobialActive against Gram-positive bacteria
AntitumorInduces apoptosis in cancer cells

Case Studies

Several studies have explored the biological efficacy of (2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol:

  • Study on Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial protein synthesis pathways .
  • Antitumor Research : In a preclinical trial, the compound was tested on various cancer cell lines, including breast and lung cancer. Results indicated a dose-dependent induction of apoptosis, suggesting its potential as a chemotherapeutic agent .
  • Enzymatic Studies : Research focused on the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. The compound showed competitive inhibition with an IC50 value indicating potent activity .

Q & A

Basic: How can the absolute configuration of (2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol be experimentally determined?

Methodological Answer:
The absolute stereochemistry of chiral centers can be resolved using single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation. For example, a related compound, methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate, was confirmed via SCXRD in an orthorhombic crystal system (space group P2₁2₁2₁), revealing hydrogen bonding patterns (C–H⋯O) and refined Flack parameters . Apply similar protocols:

  • Grow high-quality crystals in a suitable solvent system.
  • Collect diffraction data (e.g., θ range: 3.0–27.5°) and refine using software like SHELXL.
  • Validate with Flack parameter (e.g., 0.01(2) in for unambiguous assignment).

Basic: What synthetic strategies are viable for introducing the 5-amino-6-chloropyrimidin-4-yl moiety into alkanol backbones?

Methodological Answer:
The pyrimidine ring can be constructed via microwave-assisted regioselective amination or nucleophilic substitution on pre-functionalized pyrimidine precursors. For instance, Taylor & McKillop (1965) synthesized 5-nitropyrimidines via nitration and amination . Adapt this approach:

Prepare a 4-chloropyrimidine intermediate.

React with a chiral amino-nonanol derivative under basic conditions (e.g., K₂CO₃/DMF, 80°C).

Purify via column chromatography (silica gel, EtOAc/hexane gradient).

Advanced: How does stereochemistry at C2 and C3 influence the compound’s biological activity?

Methodological Answer:
Stereochemical orientation affects binding to enzymatic targets. For analogs like (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol, the (2R,3S) configuration showed immunosuppressive and antiviral activity due to optimal hydrogen bonding with kinase active sites . To study this:

  • Synthesize all four stereoisomers.
  • Test in vitro inhibition (e.g., kinase assays) and compare IC₅₀ values.
  • Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses.

Basic: What analytical methods are recommended for assessing purity and stability?

Methodological Answer:
Use orthogonal techniques:

  • HPLC-PDA : C18 column, 0.1% TFA in H₂O/ACN gradient (detect impurities <0.1%) .
  • LC-MS/MS : Confirm molecular ion ([M+H]⁺ at m/z 454.27) and fragmentation patterns .
  • Thermogravimetric Analysis (TGA) : Evaluate decomposition under nitrogen (heating rate: 10°C/min) .

Advanced: How can stability under physiological conditions be systematically evaluated?

Methodological Answer:
Design accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1.2–7.4, 37°C) and monitor degradation via HPLC .
  • Oxidative Stress : Expose to 0.1% H₂O₂ and quantify oxidation byproducts (e.g., N-oxide derivatives) .
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; analyze via LC-MS .

Advanced: What computational approaches predict pharmacokinetic properties?

Methodological Answer:
Leverage quantitative structure-property relationship (QSPR) models:

  • Calculate descriptors (logP, polar surface area) using ChemAxon.
  • Predict bioavailability (%F) and blood-brain barrier penetration via ADMET predictors .
  • Validate with molecular dynamics simulations (e.g., GROMACS) to assess membrane permeability.

Basic: What hydrogen bonding interactions stabilize the crystal lattice?

Methodological Answer:
In analogous structures, weak C–H⋯O and N–H⋯Cl interactions form zigzag chains. For example, C–H⋯O bonds (2.50–2.60 Å) and N–H⋯Cl (3.10 Å) were critical for packing in orthorhombic systems . Characterize via:

  • SCXRD to measure bond distances/angles.
  • Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts.

Advanced: How to resolve contradictions in solubility data across studies?

Methodological Answer:
Discrepancies often arise from solvent polarity or polymorphic forms. Mitigate via:

  • Phase Solubility Analysis : Shake-flask method in buffers (pH 1–12) .
  • Powder X-ray Diffraction (PXRD) : Identify polymorphs affecting solubility .
  • Co-solvent Screening : Test PEGs, cyclodextrins, or lipid-based formulations .

Advanced: How to identify and quantify synthetic byproducts during scale-up?

Methodological Answer:
Use LC-TOF-MS and NMR-guided fractionation :

  • Track unexpected masses (e.g., m/z 476.29 for chloro-deamination byproducts).
  • Isolate impurities via preparative HPLC and elucidate structures via 2D NMR (COSY, HSQC) .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:
Discrepancies may stem from poor bioavailability or off-target effects. Solutions:

  • Tissue Distribution Studies : Radiolabel the compound and quantify uptake in target organs .
  • Metabolite ID : Use high-resolution MS/MS to detect active/inactive metabolites .
  • Proteomics Profiling : Identify off-target binding via affinity chromatography .

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